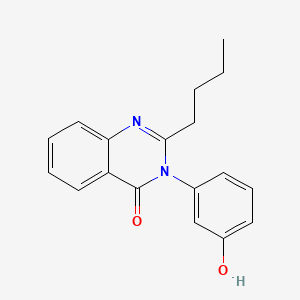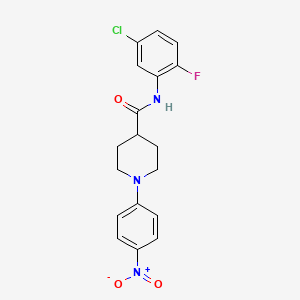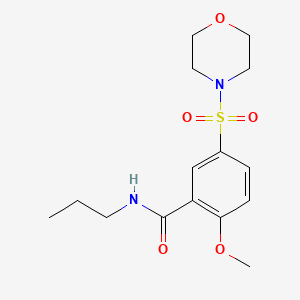![molecular formula C23H25ClN2O3 B4773687 4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4773687.png)
4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one
Descripción general
Descripción
4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as VU0456810 and belongs to the class of benzylpiperazine derivatives.
Mecanismo De Acción
The mechanism of action of 4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one involves the modulation of mGluR5. This compound binds to the allosteric site of mGluR5 and enhances the receptor's response to glutamate, a neurotransmitter. The modulation of mGluR5 by this compound leads to the activation of downstream signaling pathways, which ultimately results in the enhancement of synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one have been studied in various in vitro and in vivo models. This compound has been found to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. It has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, this compound has been found to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one in lab experiments is its specificity towards mGluR5. This compound has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of mGluR5 in various diseases. However, one of the limitations of using this compound is its low aqueous solubility, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one. One of the potential applications of this compound is in the treatment of cognitive deficits associated with various neuropsychiatric disorders. Additionally, this compound can be used as a tool for studying the role of mGluR5 in synaptic plasticity and cognitive function. Further research is needed to explore the full potential of this compound in various therapeutic applications.
Aplicaciones Científicas De Investigación
4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and Parkinson's disease. This compound has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. The modulation of mGluR5 has been proposed as a potential therapeutic strategy for various neuropsychiatric disorders.
Propiedades
IUPAC Name |
4-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-6-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-28-19-6-7-22-20(14-19)17(12-23(27)29-22)15-25-8-10-26(11-9-25)21-13-18(24)5-4-16(21)2/h4-7,12-14H,3,8-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBMAMNYRFUWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-6-ethoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4773604.png)
![methyl 2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4773612.png)
![butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B4773613.png)



![5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4773637.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4773656.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4773660.png)
![ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4773666.png)
![3-[(4-ethoxy-3-nitrobenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4773684.png)

![7-amino-5-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4773699.png)
![N-cyclopentyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4773715.png)